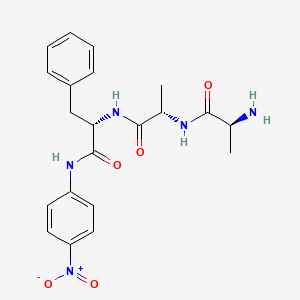

Ala-Ala-Phe p-nitroanilide

Übersicht

Beschreibung

Ala-Ala-Phe p-nitroanilide is a specific and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase .

Synthesis Analysis

The synthesis of Ala-Ala-Phe p-nitroanilide involves a condensation between Z-Ala-Ala-Phe-OH and p-nitroanilides of Leu, Phe, Val, Ala, and Arg, catalyzed by swine pepsin at pH 5 . This leads to the formation of corresponding benzyloxycarbonyl-tetrapeptide p-nitroanilides with yields of 70-90% .Molecular Structure Analysis

The molecular structure of Ala-Ala-Phe p-nitroanilide is characterized by a molecular mass of 30kDa and a pI of 5.9 . It demonstrates high activity against the chymotrypsin-specific substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide .Chemical Reactions Analysis

Ala-Ala-Phe p-nitroanilide undergoes hydrolysis catalyzed by α-chymotrypsin in pH 7.4 PBS buffer containing 5% DMF (v/v) at room temperature . The enzymatic stability of dendritic peptides was peptide-PAMAM-PEG > peptide-PAMAM > free peptide > peptide-PEG-PAMAM .Physical And Chemical Properties Analysis

Ala-Ala-Phe p-nitroanilide has a molecular formula of C30H36N6O9 and a molecular weight of 624.64 g/mol . It is soluble in 0.1% trifluoroacetic acid in acetonitrile: water (3:1) at 1 mg/mL, clear, colorless .Wissenschaftliche Forschungsanwendungen

Fibrinolytic Enzyme Characterization

“Ala-Ala-Phe p-nitroanilide” is used as a substrate to study fibrinolytic enzymes, which are crucial in the degradation of fibrin clots. These enzymes have therapeutic potential in treating thromboembolic disorders such as strokes and deep vein thrombosis. The substrate specificity towards “Ala-Ala-Phe p-nitroanilide” suggests the enzyme’s chymotrypsin-like serine protease activity, which is enhanced by certain metal ions .

Determination of Chymotrypsin Activity

This compound serves as a specific substrate for measuring the activity of chymotrypsin, a digestive enzyme that breaks down proteins in the small intestine. By quantifying the rate of hydrolysis of “Ala-Ala-Phe p-nitroanilide,” researchers can assess the enzyme’s activity under various conditions .

Cathepsin G Assay

“Ala-Ala-Phe p-nitroanilide” is utilized in assays to measure the activity of cathepsin G, a protease involved in immune response modulation and inflammation. This application is particularly relevant in studying bone marrow lysates and understanding the role of cathepsin G in hematological conditions .

Proteolytic Activity Assay of Subtilisin Carlsberg

In the field of industrial enzymes, “Ala-Ala-Phe p-nitroanilide” is used to assay the proteolytic activity of subtilisin Carlsberg (SC), a serine protease. SC is widely used in detergents and various biotechnological applications, and its activity can be precisely measured using this substrate .

Neutrophil Elastase Assay

The compound is also a substrate for neutrophil elastase, an enzyme implicated in chronic inflammatory diseases. By using “Ala-Ala-Phe p-nitroanilide,” researchers can investigate the enzyme’s activity in conditions such as cystic fibrosis and chronic obstructive pulmonary disease .

Trypsin and Chymotrypsin Protease Assays

Beyond chymotrypsin, “Ala-Ala-Phe p-nitroanilide” is also employed in assays for trypsin, another digestive enzyme. These assays are essential for understanding digestive enzyme functions and for developing enzyme replacement therapies for conditions like pancreatitis .

Drug Discovery and Development

In pharmaceutical research, “Ala-Ala-Phe p-nitroanilide” is used in high-throughput screening assays to identify potential inhibitors or activators of proteases. This application is vital for the discovery of new drugs targeting proteolytic enzymes involved in various diseases .

Enzyme Kinetics and Mechanism Studies

Lastly, “Ala-Ala-Phe p-nitroanilide” is instrumental in studying enzyme kinetics and mechanisms. By analyzing how this substrate is processed by different proteases, scientists can gain insights into enzyme specificity and catalytic mechanisms, which are fundamental aspects of enzymology .

Wirkmechanismus

Target of Action

Ala-Ala-Phe p-nitroanilide is primarily targeted towards proteases, specifically subtilisin-like serine proteases . These proteases are enzymes that cleave peptide bonds in proteins, playing a crucial role in numerous biological processes, including digestion, immune response, and cell signaling .

Mode of Action

The compound interacts with its target proteases through a process known as hydrolysis . In this reaction, the protease enzyme cleaves the peptide bond in the Ala-Ala-Phe p-nitroanilide molecule, resulting in the liberation of p-nitroaniline . This interaction is highly specific, indicating the compound’s selectivity towards certain proteases .

Biochemical Pathways

The hydrolysis of Ala-Ala-Phe p-nitroanilide by proteases is a part of larger biochemical pathways involving protein degradation and turnover . The liberated p-nitroaniline can be further metabolized or excreted from the body. The specific downstream effects of this process can vary depending on the type of protease involved and the physiological context .

Result of Action

The primary result of Ala-Ala-Phe p-nitroanilide’s action is the production of p-nitroaniline, a compound that can be easily detected due to its intense color . This makes Ala-Ala-Phe p-nitroanilide a useful tool for measuring the activity of specific proteases in biological samples .

Action Environment

The action, efficacy, and stability of Ala-Ala-Phe p-nitroanilide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s interaction with proteases . Additionally, the presence of other molecules, such as inhibitors or activators of proteases, can also affect the compound’s action .

Zukünftige Richtungen

Ala-Ala-Phe p-nitroanilide has been used as a model peptide in the study of PEGylated polyamidoamine (PAMAM) dendrimers as drug carriers . The ratio of PEG/peptide could be reduced for increasing peptide loading while maintaining the delivered peptides’ relatively high enzymatic stability . This opens a new avenue for the development of protein therapeutics by avoiding the need to compromise between stability and affinity .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O5/c1-13(22)19(27)23-14(2)20(28)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)26(30)31/h3-11,13-14,18H,12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)/t13-,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYMOVDNWWDGFU-DEYYWGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ala-Ala-Phe p-nitroanilide | |

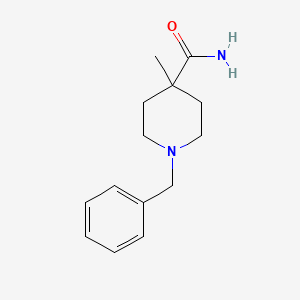

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

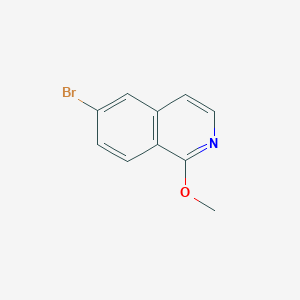

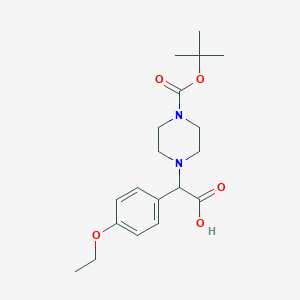

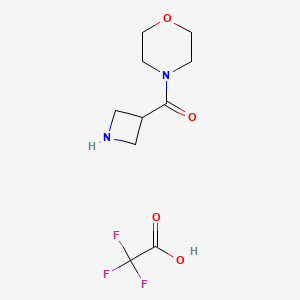

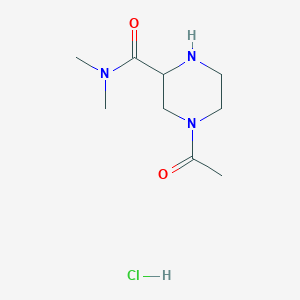

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate](/img/structure/B1374829.png)

![4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine](/img/structure/B1374835.png)

![2-Oxa-5-azaspiro[3.4]octane hemioxalate](/img/structure/B1374838.png)

![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B1374839.png)